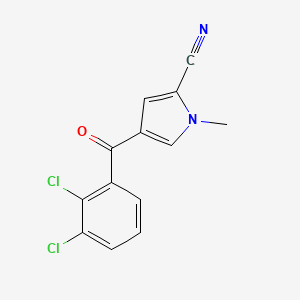![molecular formula C20H23N3O2S B2377859 4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline CAS No. 654635-85-5](/img/structure/B2377859.png)
4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as MORQ, and it has been found to exhibit a range of biochemical and physiological effects that make it an interesting subject of study.
Mécanisme D'action
The mechanism of action of MORQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. MORQ has been shown to interact with the active sites of certain enzymes, thereby inhibiting their activity. It has also been found to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
MORQ has been found to exhibit a range of biochemical and physiological effects that make it an interesting subject of study. It has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. MORQ has also been found to have anti-cancer properties by inhibiting the activity of enzymes involved in cell proliferation and survival. Additionally, MORQ has been found to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MORQ is that it exhibits a range of biological activities, making it a versatile compound for use in various lab experiments. Additionally, the synthesis of MORQ has been optimized to yield high purity and high yields of the compound, making it readily available for use in experiments. One limitation of MORQ is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Orientations Futures
There are several future directions for the study of MORQ. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted drugs. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and viral infections. Additionally, the synthesis of MORQ could be further optimized to yield even higher purity and higher yields of the compound.
Méthodes De Synthèse
The synthesis of MORQ involves the condensation of 4-morpholinylacetaldehyde with 2-phenyl-4H-3,1-benzoxazin-4-one in the presence of thioacetic acid. This reaction results in the formation of a thioether linkage between the two molecules, giving rise to MORQ. The synthesis of MORQ has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
MORQ has been found to exhibit a range of biological activities that make it a promising candidate for the development of new drugs. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, among others. MORQ has also been found to inhibit the activity of certain enzymes, such as protein kinase C and topoisomerase II, which are involved in various cellular processes.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18(23-10-12-25-13-11-23)14-26-20-16-8-4-5-9-17(16)21-19(22-20)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYLXGDMELEHEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

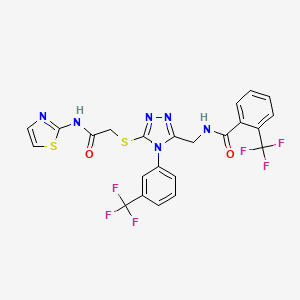
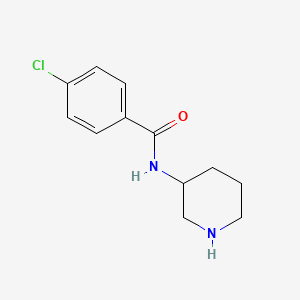
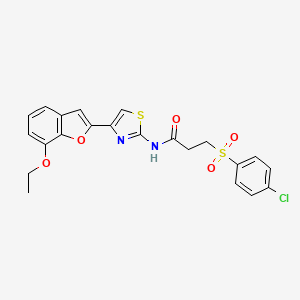
![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2377781.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2377782.png)

![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)

![1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2377791.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)
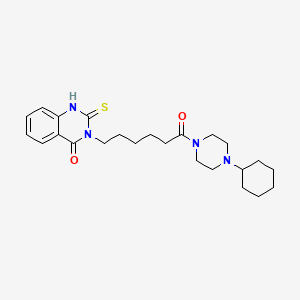
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377795.png)
